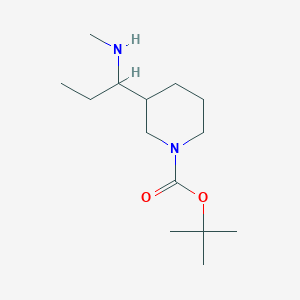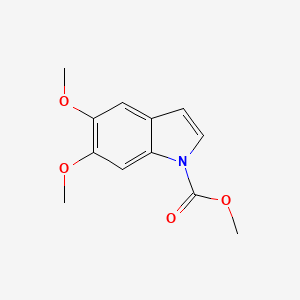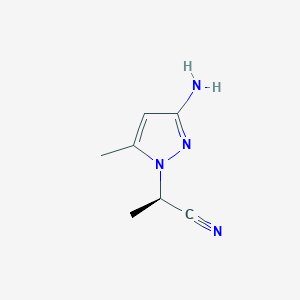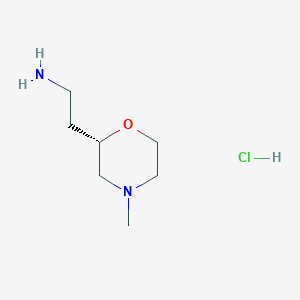
tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate: is a chemical compound with the following IUPAC name: tert-butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate. Its molecular formula is C₁₄H₂₈N₂O₂, and its molecular weight is 256.39 g/mol . This compound belongs to the class of piperidine derivatives.
Vorbereitungsmethoden
Synthetic Routes:
The synthetic preparation of tert-butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate involves the following steps:
Alkylation of Piperidine Ring: The piperidine ring is alkylated with tert-butyl bromoacetate or a similar reagent.
Reduction of Ester Group: The tert-butyl ester group is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Quaternization of Amino Group: The amino group is quaternized with methyl iodide or another suitable alkylating agent to introduce the methylamino group .
Industrial Production Methods:
Information on industrial-scale production methods for this compound is limited. it is typically synthesized in research laboratories for specific applications.
Analyse Chemischer Reaktionen
Reactions:
Hydrolysis: tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate can undergo hydrolysis to yield the corresponding carboxylic acid and methylamine.
Reduction: Reduction of the ester group can lead to the formation of the primary alcohol.
Quaternization: The amino group can be quaternized to form a positively charged ammonium salt .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Quaternization: Methyl iodide (CH₃I) or other alkylating agents.
Major Products:
The major products of these reactions include the carboxylic acid, the primary alcohol, and the quaternized ammonium salt.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate serves as a building block in the synthesis of various organic compounds.
Biology: It may find applications in drug discovery and chemical biology studies.
Medicine: Research on its pharmacological properties could lead to potential therapeutic agents.
Industry: Limited information is available regarding industrial applications .
Wirkmechanismus
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
Remember that this compound’s properties and applications may evolve as scientific knowledge advances
Eigenschaften
Molekularformel |
C14H28N2O2 |
|---|---|
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
tert-butyl 3-[1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-6-12(15-5)11-8-7-9-16(10-11)13(17)18-14(2,3)4/h11-12,15H,6-10H2,1-5H3 |
InChI-Schlüssel |
WHJWREPZZGMRAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CCCN(C1)C(=O)OC(C)(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)







![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)

![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)

